2-(4-Phenylphenyl)penta-3,4-dien-2-ol

Catalog No.
S15986995
CAS No.
42036-31-7
M.F
C17H16O
M. Wt
236.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Phenylphenyl)penta-3,4-dien-2-ol

CAS Number

42036-31-7

Product Name

2-(4-Phenylphenyl)penta-3,4-dien-2-ol

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C17H16O/c1-3-13-17(2,18)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13,18H,1H2,2H3

InChI Key

OCKIAGKFXQICLF-UHFFFAOYSA-N

Canonical SMILES

CC(C=C=C)(C1=CC=C(C=C1)C2=CC=CC=C2)O

2-(4-Phenylphenyl)penta-3,4-dien-2-ol is an organic compound characterized by its unique structure, which includes a penta-3,4-dien-2-ol backbone substituted with a 4-phenylphenyl group. This compound features a conjugated system with multiple double bonds, which contributes to its chemical reactivity and potential biological activity. The molecular formula for this compound is C19H18OC_{19}H_{18}O, and its structure can be visualized as having a central penta-diene chain flanked by phenyl groups.

The chemical reactivity of 2-(4-Phenylphenyl)penta-3,4-dien-2-ol can be attributed to the presence of its conjugated double bonds. It can undergo various reactions typical for compounds with such structures, including:

  • Electrophilic Addition: The double bonds in the penta-diene can react with electrophiles, leading to the formation of more complex molecules.
  • Oxidation: The alcohol functional group may undergo oxidation to form ketones or aldehydes.
  • Condensation Reactions: The compound can participate in condensation reactions, particularly when reacted with other carbonyl compounds.

These reactions make it a versatile intermediate in organic synthesis.

The synthesis of 2-(4-Phenylphenyl)penta-3,4-dien-2-ol typically involves several steps:

  • Formation of the Penta-Diene Backbone: This can be achieved through methods such as Wittig reactions or Claisen condensation.
  • Introduction of Phenyl Groups: The phenyl substituents can be introduced via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Heck reactions).
  • Hydroxylation: Finally, the introduction of the hydroxyl group can be accomplished through reduction of suitable precursors or direct hydroxylation of the diene.

These methods allow for the controlled synthesis of the compound while enabling modifications that could enhance its properties.

2-(4-Phenylphenyl)penta-3,4-dien-2-ol and its derivatives have potential applications in various fields:

  • Pharmaceuticals: Due to their possible biological activities, such compounds may serve as leads in drug development.
  • Material Science: The unique properties of conjugated systems make them suitable for use in organic electronics and photonic devices.
  • Chemical Intermediates: They can act as intermediates in the synthesis of more complex organic molecules.

Interaction studies involving 2-(4-Phenylphenyl)penta-3,4-dien-2-ol would typically focus on its binding affinity to various biological targets. Compounds with similar structures have been shown to interact with enzymes and receptors involved in inflammation and cancer pathways. Understanding these interactions could provide insights into the therapeutic potential of this compound.

Several compounds share structural similarities with 2-(4-Phenylphenyl)penta-3,4-dien-2-ol. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1,5-Diphenylpenta-1,4-dien-3-oneContains two phenyl groups and a ketone functionalityKnown for strong anti-cancer properties
1-(4-Methylphenyl)-1-penten-3-oneSimilar diene structure but with a methyl substitutionExhibits different reactivity patterns
3-(4-Hydroxyphenyl)-1-propenoic acidContains a carboxylic acid group instead of an alcoholPotential applications in anti-inflammatory drugs

Uniqueness: The compound's distinct hydroxyl group on the penta-diene backbone sets it apart from others listed, potentially influencing its solubility and reactivity.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

236.120115130 g/mol

Monoisotopic Mass

236.120115130 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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